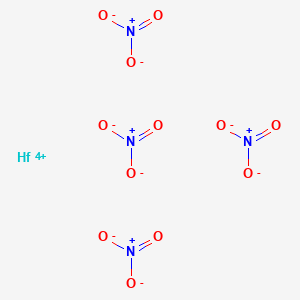
Hafnium tetranitrate
Cat. No. B098167
Key on ui cas rn:
15509-05-4
M. Wt: 426.5 g/mol
InChI Key: TZNXTUDMYCRCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06899858B2
Procedure details


Nitrogen is produced as a result of the reaction between phosphorus pentoxide (P2O5) and fuming nitric acid (HNO3). P2O5is placed in flask 12. Fuming nitric acid is placed in dropping funnel 14 and is slowly dropped into the P2O5 in flask 12. Hafnium tetrachloride is placed in flask 20, with stirring bar 22, and is cooled using liquid nitrogen bath 26. When fuming nitric acid is dropped into flask 12 and quickly reacted with P2O5, N2O5 is produced, and condensed into flask 20. When sufficient N2O5 is generated, flask 20 is disconnected from flask 12, and warmed up to about 30° C. After refluxing in N2O5 for a while, e.g., about 30 minutes, hafnium nitrate is produced in high yield. P2O5+2HNO3→N2O5+2HPO3 (5) 4N2O5+HfCl4→Hf(HNO3)4+4NO2Cl (6)





Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-:4])([OH:3])=[O:2].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4:23]>>[N+:1]([O-:4])([O-:3])=[O:2].[Hf+4:23].[N+:1]([O-:4])([O-:3])=[O:2].[N+:1]([O-:4])([O-:3])=[O:2].[N+:1]([O-:4])([O-:3])=[O:2] |f:2.3.4.5.6,7.8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
20, with stirring bar 22
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
P2O5is placed in flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is dropped into flask 12
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
N2O5 is produced
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed into flask 20
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flask 20 is disconnected from flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After refluxing in N2O5 for a while, e.g., about 30 minutes
|
|
Duration
|
30 min
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[Hf+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
